molecular formula C9H18O2 B14662207 1-Ethoxy-4,4-dimethyl-2-pentanone CAS No. 51193-45-4

1-Ethoxy-4,4-dimethyl-2-pentanone

Cat. No.: B14662207
CAS No.: 51193-45-4
M. Wt: 158.24 g/mol
InChI Key: IMNRVGSQVBQVOB-UHFFFAOYSA-N
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Description

1-Ethoxy-4,4-dimethyl-2-pentanone is an organic compound with the molecular formula C9H18O2 It is a ketone derivative characterized by the presence of an ethoxy group and two methyl groups attached to the second carbon of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4,4-dimethyl-2-pentanone can be synthesized through several methods. One common approach involves the alkylation of 4,4-dimethyl-2-pentanone with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethyl iodide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4,4-dimethyl-2-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Ethoxy-4,4-dimethyl-2-pentanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-dimethyl-2-pentanone involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    4,4-Dimethyl-2-pentanone: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    2,4-Dimethyl-3-pentanone: Similar structure but different positioning of methyl groups, leading to distinct chemical properties.

    3,3-Dimethyl-2-butanone: Smaller carbon chain, resulting in different reactivity and applications.

Uniqueness: 1-Ethoxy-4,4-dimethyl-2-pentanone is unique due to the presence of both an ethoxy group and two methyl groups on the pentanone chain. This combination imparts specific chemical properties that make it valuable in various synthetic and research applications.

Properties

CAS No.

51193-45-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1-ethoxy-4,4-dimethylpentan-2-one

InChI

InChI=1S/C9H18O2/c1-5-11-7-8(10)6-9(2,3)4/h5-7H2,1-4H3

InChI Key

IMNRVGSQVBQVOB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)CC(C)(C)C

Origin of Product

United States

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